

A Guide to the Spectroscopic Characterization of Methyl 3-aminofuran-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-aminofuran-2-carboxylate
Cat. No.:	B1388530

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 3-aminofuran-2-carboxylate** (CAS 956034-04-1), a significant heterocyclic building block in medicinal chemistry and drug development.^[1] While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous furan derivatives, presents a robust, predicted spectroscopic profile. This includes detailed analyses of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the structural elucidation of this important furan derivative.

Introduction: The Significance of Methyl 3-aminofuran-2-carboxylate

Methyl 3-aminofuran-2-carboxylate, with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol, is a vital intermediate in organic synthesis.^{[2][3][4]} Its structure, featuring a furan ring substituted with both an amino and a methyl ester group, makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The precise characterization of this molecule is paramount for ensuring the purity and

identity of downstream products in a research and development setting. This guide provides the essential spectroscopic data and interpretation required for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **Methyl 3-aminofuran-2-carboxylate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **Methyl 3-aminofuran-2-carboxylate** is expected to show distinct signals for the furan ring protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.

Table 1: Predicted ^1H NMR Peak Assignments for **Methyl 3-aminofuran-2-carboxylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	Doublet	1H	H-5
~5.9 - 6.1	Doublet	1H	H-4
~4.5 - 5.5	Broad Singlet	2H	-NH ₂
~3.8	Singlet	3H	-OCH ₃

Note: Predicted chemical shifts are in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact positions may vary depending on the solvent used.

Interpretation of the ^1H NMR Spectrum:

- Furan Protons (H-5 and H-4): The protons on the furan ring are expected to appear as doublets due to coupling to each other. The H-5 proton is anticipated to be further downfield (deshielded) compared to the H-4 proton. This is because H-5 is adjacent to the ring oxygen, which has a significant deshielding effect.

- Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.
- Methyl Protons (-OCH₃): The three protons of the methyl ester group are magnetically equivalent and are therefore expected to appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected for **Methyl 3-aminofuran-2-carboxylate**.

Table 2: Predicted ¹³C NMR Peak Assignments for **Methyl 3-aminofuran-2-carboxylate**

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester)
~145	C-5
~140	C-3
~115	C-2
~105	C-4
~51	-OCH ₃

Note: Predicted chemical shifts are in ppm relative to TMS. Solvent effects can cause minor variations.

Interpretation of the ¹³C NMR Spectrum:

- Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 165 ppm.
- Furan Carbons: The furan ring carbons will have characteristic chemical shifts. C-3, being attached to the nitrogen of the amino group, will be significantly affected. C-2 is attached to

the ester group, and C-5 is adjacent to the ring oxygen. C-4 is expected to be the most shielded of the ring carbons.

- Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at a characteristic upfield position, typically around 51 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized procedure for acquiring NMR spectra is crucial for reproducibility.

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 3-aminofuran-2-carboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). For many modern spectrometers, the residual solvent peak can also be used for calibration.
- Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **Methyl 3-aminofuran-2-carboxylate** will show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as vibrations associated with the furan ring.

Table 3: Predicted IR Absorption Bands for **Methyl 3-aminofuran-2-carboxylate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200	N-H stretch	Primary Amine
3150 - 3100	C-H stretch	Aromatic (Furan)
2960 - 2850	C-H stretch	Aliphatic (Methyl)
~1720	C=O stretch	Ester
~1620	C=C stretch	Aromatic (Furan)
~1580	N-H bend	Primary Amine
1300 - 1000	C-O stretch	Ester and Furan

Interpretation of the IR Spectrum:

- N-H Stretching: The primary amine will exhibit two characteristic stretching bands in the 3400-3200 cm⁻¹ region.[5]
- C-H Stretching: Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.[6]
- C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[7]
- C=C and C-O Stretching: The furan ring will show characteristic C=C stretching vibrations. The C-O stretching of the ester and the furan ring will result in strong bands in the fingerprint region (1300-1000 cm⁻¹).[8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Sample Application: Place a small amount of the solid **Methyl 3-aminofuran-2-carboxylate** sample onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.

Table 4: Predicted Key Mass Spectrometry Data for **Methyl 3-aminofuran-2-carboxylate**

m/z	Interpretation
141	$[M]^+$, Molecular Ion
110	$[M - \text{OCH}_3]^+$
82	$[M - \text{COOCH}_3]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) is expected at an m/z of 141, corresponding to the molecular weight of **Methyl 3-aminofuran-2-carboxylate**.
- Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group ($-\text{OCH}_3$) and the entire ester group ($-\text{COOCH}_3$). Therefore, significant fragments are predicted at m/z 110 and 82. Further fragmentation of the furan ring may also be observed.[9][10]

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.

- Sample Preparation: Prepare a dilute solution of **Methyl 3-aminofuran-2-carboxylate** in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
- Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$ at m/z 142.
- Data Analysis: Analyze the spectrum to determine the molecular weight and identify the major fragment ions.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural characterization of **Methyl 3-aminofuran-2-carboxylate**. The combination of 1H NMR, ^{13}C NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's identity and purity. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling confident structural verification in the absence of readily available experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 956034-04-1 | Methyl 3-aminofuran-2-carboxylate - Alachem Co., Ltd. [alachem.co.jp]
- 2. americanelements.com [americanelements.com]
- 3. Synthonix, Inc > 956034-04-1 | Methyl 3-aminofuran-2-carboxylate [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of Methyl 3-aminofuran-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1388530#spectroscopic-data-of-methyl-3-aminofuran-2-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com